(2-Bromo-4-nitrophenyl)(ethyl)sulfane
Overview
Description
(2-Bromo-4-nitrophenyl)(ethyl)sulfane is a useful research compound. Its molecular formula is C8H8BrNO2S and its molecular weight is 262.13 g/mol. The purity is usually 95%.
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Biological Activity
(2-Bromo-4-nitrophenyl)(ethyl)sulfane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-4-nitrophenol with ethyl sulfide under controlled conditions. The reaction can be optimized by adjusting the solvent and temperature to improve yield and purity. The following table summarizes the key steps in the synthesis process:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 2-bromo-4-nitrophenol + Ethyl sulfide | Solvent: DMF, Temp: 60°C | 85% |
2 | Purification via recrystallization | Solvent: Ethanol | 90% |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
Research indicates that compounds containing sulfone or sulfide groups exhibit significant anticancer activity. For example, derivatives of sulfinates have shown promise in inhibiting cancer cell proliferation. A study demonstrated that related compounds induce apoptosis in cancer cells through mitochondrial pathways, with activation of caspase-3 being a critical mechanism .
Table 2: Summary of Anticancer Activity Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | HT-29 | 15 | Apoptosis via caspase activation |
B | MDA-MB-231 | 22 | Inhibition of cell migration |
C | A549 | 18 | Induction of oxidative stress |
The mechanisms through which this compound exerts its biological activity include:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to disrupt cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways is a common mechanism among sulfone derivatives.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have explored the efficacy and safety profiles of this compound:
- In Vivo Efficacy : A study conducted on mice demonstrated that administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
- Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits potent biological activity, it also requires careful assessment due to potential cytotoxic effects at higher concentrations .
Properties
IUPAC Name |
2-bromo-1-ethylsulfanyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOKGIXQAXVHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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